3-Chloropropanal
Overview
Description
3-Chloropropanal is a chlorinated organic compound that is of interest in various chemical syntheses and research studies. It is not directly mentioned in the provided papers, but its structural analogs and derivatives have been extensively studied. These compounds include chlorinated porphyrins, phosphoranes, silsesquioxanes, chloropropanols, and chloropropyl-containing piperazinium salts, which exhibit a range of chemical behaviors and applications in material science, genotoxicity studies, and potential pharmaceutical development .
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions. For instance, a 3-phosphonated N-confused phlorin was synthesized from an N-confused porphyrin and phosphite in the presence of acetic acid . Another synthesis method involves the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . Octakis(3-chloropropyl)octasilsesquioxane was synthesized through hydrolytic condensation of 3-chloropropyltrimethoxysilane . These methods demonstrate the reactivity of chloropropanal derivatives in forming complex structures with potential applications in various fields.
Molecular Structure Analysis
The molecular structure of compounds containing the 3-chloropropyl moiety has been characterized using different techniques. For example, the stereochemistry of a 3-phosphonated N-confused phlorin was determined by circular dichroism and X-ray crystallography . The structure of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride was elucidated using spectral data and X-ray crystallography, and its electronic properties were calculated using density functional theory (DFT) . The conformational structure of 3-chloropropanoyl chloride was investigated using electron diffraction and ab initio calculations .
Chemical Reactions Analysis
The reactivity of this compound derivatives in chemical reactions is diverse. The trichloropropyl-1-triphenylphosphorane reacts with aldehydes to yield trichloromethylated olefins . The 3-chloropropyl group in octasilsesquioxane can potentially be used for further functionalization . The reactivity of these compounds is influenced by the presence of the chloropropyl group, which can participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of the 3-chloropropyl group can affect the boiling point, solubility, and reactivity of the compound. The genotoxic potential of 3-monochloropropane-1,2-diol, a related compound, was evaluated using the comet assay, indicating the biological relevance of chloropropanols . The gas chromatographic properties of 3-chloropropanediol were improved by derivatization with phenylboronic acid . These studies highlight the importance of understanding the properties of chloropropanal derivatives for their safe and effective use in various applications.
Scientific Research Applications
Photoreactivity Studies
3-Chloropropanal has been studied in low-temperature matrices, revealing its interesting photoreactivity. In research conducted by Gupta et al. (1984), it was found that this compound in solid argon matrices exhibited a very fast IR-induced process. This insight is valuable for understanding the photoreactivity of similar compounds (Gupta et al., 1984).
Chemical Analysis and Detection
Advanced methods have been developed for the detection and analysis of chloropropanols like 3-chloropropane-1,2-diol (3-CPD), which is closely related to this compound. Meierhans et al. (1998) presented a sensitive method for determining 3-CPD in savoury foods, which could be adapted for this compound (Meierhans et al., 1998).
Toxicology and Safety Studies
The safety and toxicological aspects of chloropropanols, including compounds similar to this compound, have been extensively studied. For instance, Abraham et al. (2013) investigated the bioavailability of 3-MCPD, providing insights into its metabolic and toxicological behavior, which could be relevant for understanding this compound (Abraham et al., 2013).
Applications in Food Chemistry
Studies have also looked into the presence and formation of chloropropanols in food items. Jędrkiewicz et al. (2016) provided an overview of 3-MCPD in various foodstuffs, including its formation routes and toxicological aspects. This research is pertinent for understanding the potential applications and risks associated with compounds like this compound in the food industry (Jędrkiewicz et al., 2016).
Conformational Behavior Studies
The conformational behavior and structural stability of this compound have been explored through ab initio calculations, as demonstrated by Badawi and Förner (2001). This kind of research helps in understanding the molecular structure and stability of such compounds (Badawi & Förner, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloropropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDNRFMIOVQZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173060 | |
Record name | Propanal, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19434-65-2 | |
Record name | Propanal, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19434-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanal, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 3-chloropropanal in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbonyl group and a reactive C-Cl bond. One notable application is its use in the synthesis of γ-substituted butyrolactones [, ]. This reaction involves the lithiation of this compound diethyl acetal (derived from acrolein) followed by reaction with various carbonyl compounds. Subsequent oxidation then yields the desired butyrolactone derivatives.
Q2: How does this compound contribute to the metabolic activation of 1,2-dibromo-3-chloropropane (DBCP)?
A2: Research suggests that this compound plays a role in the bioactivation pathway of DBCP, a known carcinogen and toxicant []. While not directly derived from DBCP, this compound can arise from the metabolic conversion of related intermediates like 2,3-dibromopropanal. Glutathione (GSH) can then conjugate with this compound. This conjugation, followed by further reactions, eventually leads to the formation of urinary metabolite N-acetyl-S-(3-hydroxypropyl)cysteine (IIa). The detection of IIa can therefore serve as a marker for the presence of this compound and its precursors in DBCP metabolism.
Q3: What insights have computational chemistry studies provided regarding the conformational properties of this compound?
A3: Computational studies, including molecular mechanics calculations and ab initio optimizations, have been employed to investigate the torsional potentials and conformational preferences of this compound [, ]. These studies provide valuable information on the relative stability of different conformers (rotational isomers) and the energy barriers associated with their interconversion. Understanding the preferred conformations of this compound is crucial for predicting its reactivity and interactions with other molecules.
Q4: Are there any spectroscopic techniques used to characterize and study this compound?
A4: Infrared (IR) spectroscopy has been utilized to study the photorotamerization of this compound in low-temperature matrices []. By analyzing the changes in IR absorption bands upon irradiation, researchers can identify different conformers and investigate the kinetics of their interconversion. These studies contribute to a deeper understanding of the conformational dynamics and photochemical behavior of this compound.
Q5: How is this compound utilized in medicinal chemistry research?
A5: While not a drug itself, this compound serves as a useful synthetic intermediate in medicinal chemistry. Researchers have utilized this compound diethyl acetal in the synthesis of substituted 3′-phenyl-1′-isochromanyl-2-ethylamines []. These compounds were designed to investigate potential interactions with serotonin receptors (5-HT2A) and serotonin transporters, which are important targets for various neurological and psychiatric disorders.
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